Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)-
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Overview
Description
Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)- is a complex organic compound with the molecular formula C27H48O5. It is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of five hydroxyl groups attached to the cholestane backbone at positions 3, 6, 15, 16, and 26. Cholestane derivatives are often studied for their biological and chemical properties, making them significant in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholestane-3,6,15,16,26-pentol typically involves multi-step organic reactions starting from cholesterol or other cholestane derivatives. The hydroxylation at specific positions can be achieved using selective oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of Cholestane-3,6,15,16,26-pentol is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of sophisticated catalysts have made it possible to produce this compound on a larger scale. The use of biocatalysts and enzyme-mediated reactions is also being explored to achieve more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Cholestane-3,6,15,16,26-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups, converting them back to hydrogen atoms.
Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cholestane-3,6,15,16,26-pentone.
Reduction: Formation of cholestane.
Substitution: Formation of cholestane derivatives with various functional groups.
Scientific Research Applications
Cholestane-3,6,15,16,26-pentol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyhydroxylated steroids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of other steroids
Mechanism of Action
The mechanism of action of Cholestane-3,6,15,16,26-pentol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with membrane lipids and proteins, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound, lacking hydroxyl groups.
Cholestane-3,6-diol: A derivative with hydroxyl groups at positions 3 and 6.
Cholestane-3,6,15-triol: A derivative with hydroxyl groups at positions 3, 6, and 15.
Uniqueness
The specific arrangement of these hydroxyl groups allows for unique interactions with biological molecules and makes it a valuable compound for research in various fields .
Properties
CAS No. |
165815-75-8 |
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Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,15,16-tetrol |
InChI |
InChI=1S/C27H48O5/c1-15(14-28)6-5-7-16(2)22-24(31)25(32)23-18-13-21(30)20-12-17(29)8-10-26(20,3)19(18)9-11-27(22,23)4/h15-25,28-32H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
LOHYQIICSUGJLE-LUJQLSOCSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O)CO |
Canonical SMILES |
CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)O)CO |
Origin of Product |
United States |
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